Cas no 899983-17-6 (N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide)

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic organic compound featuring a tetrahydroquinoline core functionalized with a cyclopropanecarbonyl group and a 3,5-dimethylbenzamide moiety. Its structural complexity enables selective interactions with biological targets, making it a valuable intermediate in medicinal chemistry research. The cyclopropane and tetrahydroquinoline components contribute to conformational rigidity, potentially enhancing binding affinity and metabolic stability. The 3,5-dimethylbenzamide group may further modulate solubility and pharmacokinetic properties. This compound is suited for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators, due to its well-defined stereochemistry and functional group diversity. High-purity synthesis ensures reproducibility for experimental use.
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide structure
899983-17-6 structure
Product Name:N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
CAS No:899983-17-6
MF:C22H24N2O2
MW:348.438165664673
CID:5492093
Update Time:2025-06-09

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide
    • N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
    • Inchi: 1S/C22H24N2O2/c1-14-10-15(2)12-18(11-14)21(25)23-19-7-8-20-17(13-19)4-3-9-24(20)22(26)16-5-6-16/h7-8,10-13,16H,3-6,9H2,1-2H3,(H,23,25)
    • InChI Key: KCOYRRZFZNBZRJ-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CCCN2C(C1CC1)=O)(=O)C1=CC(C)=CC(C)=C1

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2769-0098-2μmol
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
899983-17-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2769-0098-5μmol
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
899983-17-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2769-0098-10μmol
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
899983-17-6 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2769-0098-20μmol
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
899983-17-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2769-0098-1mg
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
899983-17-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2769-0098-2mg
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
899983-17-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2769-0098-3mg
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
899983-17-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2769-0098-4mg
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
899983-17-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2769-0098-5mg
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
899983-17-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2769-0098-10mg
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
899983-17-6 90%+
10mg
$79.0 2023-05-16

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide Related Literature

Additional information on N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

Research Brief on N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide (CAS: 899983-17-6)

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide (CAS: 899983-17-6) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique tetrahydroquinoline scaffold and cyclopropanecarbonyl moiety, has shown promising potential as a therapeutic agent in various preclinical studies. Recent research has focused on its synthesis, pharmacological properties, and mechanism of action, particularly in the context of oncology and inflammatory diseases.

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide involves a multi-step process, starting with the preparation of the tetrahydroquinoline core followed by the introduction of the cyclopropanecarbonyl and 3,5-dimethylbenzamide groups. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further biological evaluation. The compound's structural features, including the cyclopropane ring and the tetrahydroquinoline system, are believed to contribute to its stability and bioactivity.

Pharmacological studies have revealed that N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide exhibits potent inhibitory activity against specific protein kinases implicated in cancer progression. In vitro assays using cancer cell lines have demonstrated its ability to induce apoptosis and inhibit cell proliferation at nanomolar concentrations. Additionally, the compound has shown anti-inflammatory effects in animal models, suggesting its potential utility in treating chronic inflammatory conditions. These findings highlight the dual therapeutic potential of this molecule.

Mechanistic studies have further elucidated the molecular targets of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide. It has been identified as a selective inhibitor of certain kinases involved in signal transduction pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. The compound's ability to modulate these pathways provides a rationale for its observed anti-cancer and anti-inflammatory effects. Structural-activity relationship (SAR) studies are ongoing to optimize its potency and selectivity.

Despite its promising preclinical profile, challenges remain in the development of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide as a therapeutic agent. Issues such as pharmacokinetic properties, bioavailability, and potential off-target effects need to be addressed in future studies. Current research efforts are focused on formulating the compound to enhance its solubility and stability, as well as conducting comprehensive toxicity studies to ensure its safety for clinical use.

In conclusion, N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide represents a promising candidate for further development in the fields of oncology and inflammation. Its unique chemical structure and potent biological activity make it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Continued research and optimization will be essential to translate these findings into clinical applications.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent